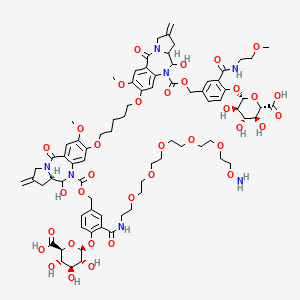
|A-Glucuronide-dPBD-PEG5-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
|A-Glucuronide-dPBD-PEG5-NH2 is a compound that consists of β-glucuronide linked to pyrrolobenzodiazepine through a polyethylene glycol (PEG) spacer. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), specifically cIRCR201-dPBD, which targets cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucuronide-dPBD-PEG5-NH2 involves the conjugation of β-glucuronide with pyrrolobenzodiazepine through a PEG spacer. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the β-glucuronide linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
|A-Glucuronide-dPBD-PEG5-NH2 undergoes various chemical reactions, including:
Cleavage: The β-glucuronide linkage can be cleaved under specific conditions to release the active drug
Substitution: The compound can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, and bases. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include the active drug released from the cleaved β-glucuronide linkage and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
|A-Glucuronide-dPBD-PEG5-NH2 has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery
Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells
Medicine: Investigated for its potential as an anticancer agent
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mecanismo De Acción
The mechanism of action of |A-Glucuronide-dPBD-PEG5-NH2 involves the binding of the compound to a prenylated antibody, forming an ADC. The β-glucuronide linkage is cleavable, allowing for the controlled release of the active drug. This process induces apoptosis and arrests the cell cycle in cancer cells, exhibiting antitumor activity .
Comparación Con Compuestos Similares
|A-Glucuronide-dPBD-PEG5-NH2 is unique due to its β-glucuronide linkage and PEG spacer, which enhance its stability and efficacy. Similar compounds include:
β-Glucuronide-dPBD-PEG5-NH2 TFA: A trifluoroacetic acid salt form of the compound
Other β-glucuronide-linked pyrrolobenzodiazepine dimers: These compounds share similar structures but may differ in their linkers and functional groups
Propiedades
Fórmula molecular |
C78H101N7O35 |
|---|---|
Peso molecular |
1696.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[[(6aS)-3-[5-[[(6aS)-5-[[3-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methoxycarbonyl]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]-2-(2-methoxyethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C78H101N7O35/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+/m0/s1 |
Clave InChI |
MUVJFUNVXJZTIV-FUSZXKDTSA-N |
SMILES isomérico |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canónico |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
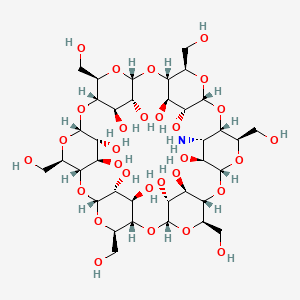
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

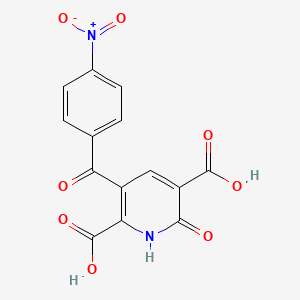
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
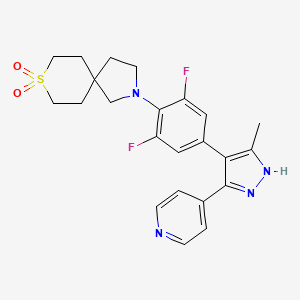
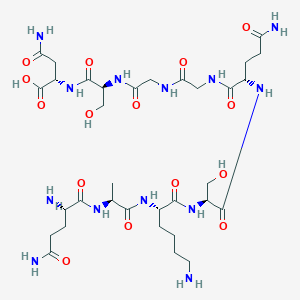
![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)

